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Compound of Interest

3-(3-Chlorophenoxy)pyrrolidine
Compound Name:

hydrochloride
CAS No.: 28491-00-1
Cat. No.: B1451565

Get Quote

\ J

This guide serves as a technical reference for the spectroscopic characterization of 3-(3-
Chlorophenoxy)pyrrolidine hydrochloride. It is designed for medicinal chemists and
analytical scientists validating the identity of this building block, which is frequently used in the
synthesis of neurotransmitter reuptake inhibitors and other CNS-active agents.

Part 1: Compound Identity & Physicochemical
Context[1][2]

e IUPAC Name: 3-(3-Chlorophenoxy)pyrrolidine hydrochloride[1]

e CAS Number: 1095545-66-6 (Free base variant often cited as 28491-00-1 in specific
libraries)

e Molecular Formula: C10H12CINO - HCI

¢ Molecular Weight: 234.12 g/mol (Salt); 197.66 g/mol (Free Base)
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o Structural Features: A saturated pyrrolidine ring containing a chiral center at C3 (often
supplied as a racemate or specific enantiomer), linked via an ether bond to a 3-chlorophenyl
ring.

Part 2: Spectroscopic Data Profile

The following data represents the standard spectroscopic signature expected for high-purity
(>98%) material.

Mass Spectrometry (ESI-MS)

« lonization Mode: Electrospray lonization, Positive Mode (ESI+)

o Key Diagnostic Feature: The Chlorine Isotope Pattern. A naturally occurring chlorine atom
confers a distinct 3°Cl:37Cl ratio of approximately 3:1.

] . ] Relative .
lon Species m/z (Monoisotopic) Interpretation
Abundance
Protonated molecular
[M+H]* (3>Cl) 198.07 100% ,
ion (Base Peak)
37Cl Isotope peak
[M+H]* (37CI) 200.07 ~33% (Confirming presence
of 1 Cl)
[M+Na]* 220.05 Variable Sodium adduct

Loss of pyrrolidine

Fragment ~128.0 )
ring (CaHsN)

Fragmentation Logic: Under Collision-Induced Dissociation (CID), the ether linkage is the
primary site of cleavage. The pyrrolidine ring often detaches, leaving the chlorophenolic cation,
or the amine undergoes

-cleavage.

Infrared Spectroscopy (FT-IR)

o Sampling: KBr Pellet or ATR (Attenuated Total Reflectance)
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o State: Solid Hydrochloride Salt

Frequency (cm™?)

Vibration Mode

Functional Group
Assignment

Amine Salt (N-H™*). Multiple
broad bands characteristic of

2400 — 3000 Broad Stretching ]
secondary amine
hydrochlorides.
Aromatic Ring (C=C). Skeletal
1585, 1475 Stretching vibrations of the 3-
chlorophenyl ring.
) Aryl Alkyl Ether (C—O-C).
1230 - 1250 Stretching o
Strong, distinct band.
1050 — 1080 Stretching C-N Stretch. Aliphatic amine.
C—H (meta-substituted). Out-
760 — 790 Bending of-plane bending for 1,3-
disubstituted benzene.
] C—CI. Characteristic carbon-
680 — 700 Stretching

chlorine stretch.

Nuclear Magnetic Resonance (NMR)

e Solvent: DMSO-ds (Preferred for HCI salts to prevent exchange of ammonium protons and

ensure solubility).

o Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

'H NMR Data (400 MHz, DMSO-ds)
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Shift (0, ppm)

Multiplicity

Integration

Assignment

Structural
Context

9.40 -9.60

Broad Singlet

2H

NH2*

Ammonium
protons
(Exchangeable
with D20).

7.35

Triplet (t)

1H

Ar-H (C5)

Meta-position on
phenyl ring
(between Cl and
H).

7.05-7.15

Multiplet (m)

2H

Ar-H (C2', C4")

Ortho to Cl and
Para to ClI.

6.95

Doublet of

Doublets

1H

Ar-H (C6)

Ortho to Ether

linkage.

5.15-5.25

Multiplet (m)

1H

C3-H

Methine proton
at the ether
linkage.
Deshielded by
Oxygen.

3.45-3.60

Multiplet (m)

2H

C5-H

Methylene
adjacent to

Nitrogen.

3.25-3.40

Multiplet (m)

2H

C2-H

Methylene
adjacent to

Nitrogen.

2.15-2.30

Multiplet (m)

1H

C4-H (a)

Methylene beta

to Nitrogen.

2.05-2.15

Multiplet (m)

1H

C4-H (b)

Methylene beta

to Nitrogen.

13C NMR Data (100 MHz, DMSO-ds)
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Shift (8, ppm) Assignment Note
Ipso carbon attached to
157.8 C1' (Ar-0O)
Oxygen.
Ipso carbon attached to
134.2 C3' (Ar-Cl) _
Chlorine.
131.5 (615} Aromatic CH.
121.8 c4 Aromatic CH.
116.2 cz Aromatic CH (Ortho to ClI).
1145 C6' Aromatic CH (Ortho to O).
Methine carbon attached to
76.5 C3 (Pyr)
Oxygen.
50.8 C5 (Pyr) Methylene next to N.
44.2 C2 (Pyr) Methylene next to N.
315 C4 (Pyr) Methylene beta to N.

Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR (Salt Form)

e Objective: Obtain high-resolution *H and 13C spectra without precipitation.
» Reagents: DMSO-de (99.9% D), 5mm NMR tubes.
e Procedure:

o Weigh 5-10 mg of the hydrochloride salt into a clean vial.

o Add 0.6 mL of DMSO-ds.

o Vortex for 30 seconds until fully dissolved. (Note: HCI salts are often sparingly soluble in
CDCls; DMSO is required).
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o Transfer to the NMR tube.

o Acquire *H spectrum with ns=16 (scans) and 3C with ns=1024 (due to lower sensitivity).

Protocol B: Free Base Conversion for GC-MS

e Objective: Analyze the compound via Gas Chromatography (salts do not fly in GC).
e Procedure:

Dissolve 10 mg of salt in 1 mL water.

[¢]

Add 0.5 mL of 1M NaOH (pH > 12).

[e]

Extract with 1 mL of Dichloromethane (DCM).

o

Separate the organic layer, dry over MgSOa, and inject 1 L into GC-MS.

[¢]

Part 4: Visualization of Structural Logic
Diagram 1: Fragmentation & Connectivity

This diagram illustrates the core connectivity and the primary fragmentation pathway observed

in Mass Spectrometry.

Chlorophenol lon

> (Ar-OH)+
3-(3-Chlorophenoxy) ESI+ lonization [M+H]+ MS/MS Ether Cleavage
pyrrolidine HCI m/z 198.07 (CID Fragmentation)
Pyrrolidine lon
(C4H8N)+

Click to download full resolution via product page

Caption: ESI-MS ionization and subsequent fragmentation pathways characteristic of the aryl-

ether linkage.

Diagram 2: Analytical Validation Workflow

A logical flow for confirming the identity of the synthesized or purchased material.
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1H NMR (DMSO-d6) FT-IR LC-MS (ESI+)
Check: 3:1 Ar/Aliphatic ratio Check: 1240 cm-1 (C-O) Check: m/z 198/200 (CI pattern)
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RELEASE REJECT
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Click to download full resolution via product page

Caption: Step-by-step analytical workflow for validating 3-(3-Chlorophenoxy)pyrrolidine HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 3-(3-
Chlorophenoxy)pyrrolidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451565/docs#spectroscopic-data-nmr-ir-ms-of-3-3-
chlorophenoxy-pyrrolidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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